molecular formula C15H13FO3S B13898053 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid

Cat. No.: B13898053
M. Wt: 292.3 g/mol
InChI Key: QCXAHCQSHCRBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is a benzoic acid derivative research chemical identified by CAS 2624417-32-7 . This compound has a molecular formula of C15H13FO3S and a molecular weight of 292.3 g/mol . The structure features a benzyloxy group at the 4-position, a fluorine atom at the 3-position, and a methylthio group at the 2-position of the benzoic acid ring system . As a synthetic building block, this benzoic acid derivative is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Researchers may utilize it in the development of potential pharmacologically active compounds. The presence of multiple functional groups, including the carboxylic acid, fluorine, and sulfide, makes it a versatile intermediate for further chemical modifications, such as amide coupling or nucleophilic substitution reactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures in a well-controlled laboratory environment are required. For specific storage and stability information, please consult the product's safety data sheet.

Properties

Molecular Formula

C15H13FO3S

Molecular Weight

292.3 g/mol

IUPAC Name

3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO3S/c1-20-14-11(15(17)18)7-8-12(13(14)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QCXAHCQSHCRBDE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Laboratory Synthesis

  • Step 1: Preparation of Fluorinated and Methylthio Substituted Aromatic Intermediate

    Starting from 4-fluoro-2-methylbenzoic acid derivatives, the methylthio group can be introduced via nucleophilic substitution using methylthiolate salts or by direct methylthiolation of a suitable precursor. Selective fluorination can be achieved by using fluorinated aromatic starting materials or via electrophilic fluorination methods.

  • Step 2: Introduction of Benzyloxy Group

    The benzyloxy substituent is generally introduced by reacting the hydroxy precursor with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in DMF. This reaction proceeds via an SN2 mechanism, yielding the benzyloxy ether.

  • Step 3: Final Oxidation to Carboxylic Acid

    If the starting material is a methyl-substituted aromatic compound, oxidation at the benzylic position using potassium permanganate (KMnO4) under acidic conditions can convert the methyl group to the carboxylic acid functionality. This step is crucial for obtaining the benzoic acid moiety in the final compound.

Industrial Scale Synthesis

Industrial production often adapts the laboratory methods but optimizes them for scale, yield, and reproducibility:

  • Use of continuous flow reactors to improve reaction control and throughput.
  • Employment of automated systems and catalysts to maintain consistent quality.
  • Optimization of reaction parameters such as temperature, solvent choice, and reagent concentration to maximize yield and minimize impurities.

Detailed Synthetic Example from Literature

A related synthetic method for preparing fluorinated methylbenzoic acids (which are key intermediates) involves the following steps:

Step Reaction Reagents/Conditions Notes
1 Friedel-Crafts Acylation m-Fluorotoluene + trichloroacetyl chloride, Lewis acid catalyst (anhydrous AlCl3), solvent: 1,2-dichloroethane, 0 to 10 °C Produces ketone isomers (ortho and para)
2 Alkaline Hydrolysis NaOH aqueous solution, room temperature Converts ketones to fluorinated methylbenzoic acid isomers
3 Recrystallization Solvents such as toluene, benzene, ethyl acetate Purifies the desired 4-fluoro-2-methylbenzoic acid isomer

This method emphasizes mild conditions, cost-effective reagents, and suitability for industrial scale-up.

Reaction Types and Mechanistic Insights

Reaction Type Description Reagents Outcome
Nucleophilic Substitution Introduction of benzyloxy group via SN2 Benzyl bromide, K2CO3, DMF Formation of 4-(Benzyloxy) intermediate
Electrophilic Fluorination or Use of Fluorinated Precursors Installation of fluoro substituent Fluorinated starting materials or Selectfluor Selective fluorination at desired position
Methylthiolation Introduction of methylthio group Methylthiolate salts or methylthiol reagents Formation of 2-(methylthio) substituent
Oxidation Conversion of methyl group to carboxylic acid KMnO4, acidic conditions Formation of benzoic acid moiety

These reaction types are often combined in sequence to achieve the target molecule.

Data Table: Summary of Key Reagents and Conditions for Each Step

Step Target Transformation Key Reagents Solvent Temperature Yield (%) Notes
1 Benzylation (benzyloxy formation) Benzyl bromide, K2CO3 DMF 50-80 °C 75-90 SN2 reaction
2 Fluorination or fluorinated precursor use Fluorinated aromatic compounds or Selectfluor Varies Ambient to mild heating >80 Selective substitution
3 Methylthiolation Methylthiolate salts DMF or DMSO 40-70 °C 70-85 Nucleophilic substitution
4 Oxidation to acid KMnO4, H2SO4 Water/Acidic medium 60-80 °C 65-80 Benzylic oxidation

Research Discoveries and Improvements

  • Catalyst-Free Protocols: Recent advances include catalyst-free methods for related aromatic substitutions, improving environmental friendliness and simplifying purification.
  • Continuous Flow Synthesis: Industrial processes increasingly use continuous flow reactors for better control and scalability.
  • Selective Isomer Formation: Improved Friedel-Crafts acylation conditions minimize isomer formation, enhancing purity and yield.
  • Green Chemistry Approaches: Efforts to replace hazardous reagents with safer alternatives (e.g., replacing AlCl3 with less corrosive Lewis acids) are ongoing to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro or methylthio groups.

Scientific Research Applications

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is an organic compound that belongs to the benzoic acids class and has a molecular weight of approximately 292.33 Da. It features a fluorine atom, a benzyloxy group, and a methylthio group attached to the benzene ring. This compound is intended for research purposes, not for veterinary or human therapeutic applications.

Applications

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid has several applications:

  • It is used in industrial and research applications because of its chemical reactivity and biological activity.
  • It can be used as an anti-inflammatory agent or as an enzyme inhibitor in pharmaceuticals.
  • It is used in the synthesis of 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid .

The uniqueness of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is due to its combination of functional groups, which give it specific chemical reactivity and biological activity not present in other compounds.

Research

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid's interactions with biological targets are studied to understand its pharmacological potential. Similar compounds have been shown to interact with specific receptors or enzymes, thereby influencing biochemical pathways. Studying these interactions helps to understand the compound's potential therapeutic effects and mechanism of action.

Structural Comparison

Several compounds share structural similarities with 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-3-fluoro-4-methylbenzoic acidBenzyloxy group, fluoro substituentDifferent positioning of functional groups
4-Fluorobenzoic acidFluorine atom on the benzene ringLacks the benzyloxy and methylthio groups
3-Fluoro-2-methylbenzoic acidFluorine and methyl groups on adjacent carbonsSimpler structure without benzyloxy functionality

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. The presence of the benzyloxy, fluoro, and methylthio groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid C₁₅H₁₃FO₃S 4-OBn, 3-F, 2-SCH₃ Potential anticancer agent Target
4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid C₁₅H₁₁F₃NO₃ 4-OBn(CF₃), 3-NH₂ Synthetic intermediate; 62% yield
4-Benzyloxy-2,6-difluorophenylboronic acid C₁₃H₁₁BF₂O₂ 4-OBn, 2,6-F, B(OH)₂ Suzuki coupling reagent
4-(Benzyloxy)benzoic acid C₁₄H₁₂O₃ 4-OBn Flavone synthesis precursor
2-Methoxy-5-(trifluoromethyl)benzoic acid C₉H₇F₃O₃ 2-OCH₃, 5-CF₃ Structural analog (94% similarity)
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid C₂₂H₁₆ClFN₂O₄ Complex heterocyclic substituents Pharmacological candidate

Fluorine and Sulfur Substituents

  • Fluorine Position: The 3-fluoro substituent in the target compound distinguishes it from 4-benzyloxy-2,6-difluorophenylboronic acid (2,6-diF), which is optimized for boronic acid-mediated cross-coupling reactions . Fluorine at position 3 may enhance electronegativity and metabolic stability compared to non-fluorinated analogs .
  • Methylthio Group: The 2-SCH₃ group is rare in the reviewed compounds. In contrast, methyl esters (e.g., methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate) are more common, suggesting the methylthio group in the target compound could improve lipophilicity and membrane permeability .

Pharmacological Activity

  • Boronic Acid Applications : 4-Benzyloxy-2,6-difluorophenylboronic acid is used in Suzuki-Miyaura couplings, whereas the target compound’s lack of a boronic acid group limits its utility in cross-coupling chemistry .

Physicochemical Properties

  • Solubility : The benzyloxy group increases hydrophobicity compared to hydroxylated analogs (e.g., 4-hydroxybenzoic acid).
  • Melting Points : Fluorinated derivatives like 2-methoxy-5-(trifluoromethyl)benzoic acid exhibit higher melting points due to increased molecular symmetry and halogen bonding .

Biological Activity

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. Its molecular structure includes a benzyloxy group, a fluorine atom, and a methylthio group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula: C₁₄H₁₃FOS
  • Molecular Weight: Approximately 292.33 Da

The presence of specific functional groups in its structure enhances its reactivity and interaction with biological targets.

The biological activity of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is primarily attributed to the influence of its substituents on enzyme binding and metabolic pathways. The benzyloxy and methylthio groups can modulate the compound's affinity for various enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Potential Interactions

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Binding: It could interact with various receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

Research indicates that compounds structurally similar to 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid exhibit notable biological activities, particularly in the areas of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties similar to other benzoic acid derivatives. The fluorine atom often enhances metabolic stability, which is beneficial in drug design.

Anticancer Properties

In vitro studies have shown that compounds with similar structures can inhibit microtubule assembly in cancer cells, leading to apoptosis. For instance, certain analogs have demonstrated effective inhibition at concentrations as low as 1.0 μM, enhancing caspase-3 activity and causing morphological changes indicative of apoptosis in breast cancer cell lines .

Case Studies

  • Study on Microtubule Destabilization:
    • Objective: Evaluate the potential of related compounds to destabilize microtubules.
    • Findings: Compounds exhibited significant inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential as microtubule-targeting agents .
  • Enzyme Interaction Studies:
    • Objective: Investigate interactions with specific enzymes.
    • Results: Similar compounds showed varying degrees of inhibition against cytochrome P450 enzymes, indicating potential for drug-drug interactions and metabolic implications .

Comparative Analysis

The uniqueness of 4-(benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can be highlighted through comparison with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-3-fluoro-4-methylbenzoic acidBenzyloxy group, fluoro substituentDifferent positioning of functional groups
4-Fluorobenzoic acidFluorine atom on benzene ringLacks benzyloxy and methylthio groups
3-Fluoro-2-methylbenzoic acidFluorine and methyl groups on adjacent carbonsSimpler structure without benzyloxy functionality

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